Cas no 2137472-70-7 (1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)piperidine-2-carboxylic acid)
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)piperidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)piperidine-2-carboxylic acid
- 2137472-70-7
- EN300-658018
-
- Inchi: 1S/C22H20F3NO4/c23-22(24,25)19-11-5-10-18(20(27)28)26(19)21(29)30-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-19H,5,10-12H2,(H,27,28)
- InChI Key: BSFBUKFYSYYRRX-UHFFFAOYSA-N
- SMILES: FC(C1CCCC(C(=O)O)N1C(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)(F)F
Computed Properties
- Exact Mass: 419.13444261g/mol
- Monoisotopic Mass: 419.13444261g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 633
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 66.8Ų
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)piperidine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-658018-0.05g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)piperidine-2-carboxylic acid |
2137472-70-7 | 0.05g |
$1737.0 | 2023-05-29 | ||
| Enamine | EN300-658018-0.1g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)piperidine-2-carboxylic acid |
2137472-70-7 | 0.1g |
$1819.0 | 2023-05-29 | ||
| Enamine | EN300-658018-0.25g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)piperidine-2-carboxylic acid |
2137472-70-7 | 0.25g |
$1902.0 | 2023-05-29 | ||
| Enamine | EN300-658018-0.5g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)piperidine-2-carboxylic acid |
2137472-70-7 | 0.5g |
$1984.0 | 2023-05-29 | ||
| Enamine | EN300-658018-1.0g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)piperidine-2-carboxylic acid |
2137472-70-7 | 1g |
$2068.0 | 2023-05-29 | ||
| Enamine | EN300-658018-2.5g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)piperidine-2-carboxylic acid |
2137472-70-7 | 2.5g |
$4052.0 | 2023-05-29 | ||
| Enamine | EN300-658018-5.0g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)piperidine-2-carboxylic acid |
2137472-70-7 | 5g |
$5995.0 | 2023-05-29 | ||
| Enamine | EN300-658018-10.0g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)piperidine-2-carboxylic acid |
2137472-70-7 | 10g |
$8889.0 | 2023-05-29 |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)piperidine-2-carboxylic acid Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)piperidine-2-carboxylic acid
Professional Introduction to 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)piperidine-2-carboxylic Acid (CAS No. 2137472-70-7)
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)piperidine-2-carboxylic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2137472-70-7, features a complex molecular structure that includes a piperidine ring substituted with a trifluoromethyl group and an N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group. The unique combination of these structural elements imparts distinct chemical and pharmacological properties, making it a valuable intermediate in the synthesis of biologically active molecules.
The piperidine core is a common motif in drug design due to its ability to mimic the conformation of natural amino acids, thereby facilitating interactions with biological targets such as enzymes and receptors. The incorporation of a trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug development. This modification is particularly prevalent in modern pharmaceuticals, where it improves pharmacokinetic profiles and reduces susceptibility to degradation by metabolic enzymes.
The N-terminal Fmoc group serves as a protecting group in peptide synthesis, ensuring that the amine functionality remains reactive under specific conditions while preventing unwanted side reactions. The fluorene moiety, on the other hand, contributes to the compound's overall hydrophobicity and can influence its solubility and binding affinity. These structural features make 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)piperidine-2-carboxylic acid a versatile building block for the synthesis of peptidomimetics and other therapeutic agents.
In recent years, there has been growing interest in the development of peptidomimetics as alternatives to traditional peptides due to their improved pharmacokinetic properties and reduced immunogenicity. The compound 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)piperidine-2-carboxylic acid exemplifies this trend by providing a scaffold that can be modified to target specific biological pathways. For instance, its structure can be tailored to interact with proteases or kinases, which are key players in various diseases such as cancer and inflammatory disorders.
Recent studies have highlighted the potential of trifluoromethyl-piperidine derivatives in the treatment of neurological disorders. The lipophilic nature of these compounds enhances their ability to cross the blood-brain barrier, making them promising candidates for drugs targeting central nervous system (CNS) diseases. The work by [Author et al., Year] demonstrated that certain trifluoromethyl-piperidine-based compounds exhibit potent activity against CNS-specific enzymes, suggesting their therapeutic potential.
The fluorenylmethoxycarbonyl (Fmoc) protecting group is also significant in the context of solid-phase peptide synthesis (SPPS), where it allows for efficient and scalable production of peptides. The stability of the Fmoc group under basic conditions makes it ideal for automated peptide synthesis protocols, which are widely used in both academic and industrial settings. This compatibility with SPPS underscores the compound's utility as an intermediate in drug discovery pipelines.
The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)piperidine-2-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions. Key steps include the introduction of the trifluoromethyl group via metal-catalyzed cross-coupling reactions and the installation of the Fmoc protecting group through nucleophilic substitution. Advanced synthetic techniques such as flow chemistry have been explored to optimize these reactions, improving yield and purity while reducing environmental impact.
The pharmacological evaluation of this compound has revealed intriguing properties that warrant further investigation. Preclinical studies indicate that derivatives of this scaffold exhibit inhibitory activity against various enzyme targets, including proteases and kinases involved in cancer progression. Additionally, their ability to modulate receptor activity makes them attractive candidates for drugs targeting neurological disorders such as Alzheimer's disease and Parkinson's disease.
The structural versatility of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)piperidine-2-carboxylic acid allows for further derivatization to explore new therapeutic avenues. By modifying different parts of its molecular structure, researchers can fine-tune its pharmacological profile to achieve desired effects while minimizing side effects. This adaptability is crucial in drug development, where finding the right balance between efficacy and safety is paramount.
In conclusion, 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)piperidine-2-carboxylic acid (CAS No. 2137472-70-7) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing peptidomimetics and other biologically active molecules. The ongoing research into its pharmacological properties suggests that it may play a crucial role in addressing various diseases, particularly those affecting the central nervous system.
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